BenchChemオンラインストアへようこそ!

3-Epimaslinic acid benzyl ester

Stereochemistry PTP1B inhibition Glycogen phosphorylase

3-Epimaslinic acid benzyl ester (CAS: 876723-86-3) is a semi-synthetic pentacyclic triterpenoid derivative belonging to the oleanane family, with molecular formula C₃₇H₅₄O₄ and molecular weight 562.8 g/mol. It is the benzyl ester of 3-epimaslinic acid, which is the (2α,3α)-dihydroxy epimer of maslinic acid — distinguished by an inverted stereochemistry at the C-3 position relative to the more common (2α,3β) configuration of maslinic acid.

Molecular Formula C37H54O4
Molecular Weight 562.8 g/mol
Cat. No. B1499469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epimaslinic acid benzyl ester
Molecular FormulaC37H54O4
Molecular Weight562.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C
InChIInChI=1S/C37H54O4/c1-32(2)17-19-37(31(40)41-23-24-11-9-8-10-12-24)20-18-35(6)25(26(37)21-32)13-14-29-34(5)22-27(38)30(39)33(3,4)28(34)15-16-36(29,35)7/h8-13,26-30,38-39H,14-23H2,1-7H3/t26-,27+,28-,29+,30+,34-,35+,36+,37-/m0/s1
InChIKeyVCQDNEMHUASJMM-JFXUYYLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Epimaslinic Acid Benzyl Ester: A Structurally Distinct 3-Epi Pentacyclic Triterpenoid for Targeted Antiproliferative Research


3-Epimaslinic acid benzyl ester (CAS: 876723-86-3) is a semi-synthetic pentacyclic triterpenoid derivative belonging to the oleanane family, with molecular formula C₃₇H₅₄O₄ and molecular weight 562.8 g/mol . It is the benzyl ester of 3-epimaslinic acid, which is the (2α,3α)-dihydroxy epimer of maslinic acid — distinguished by an inverted stereochemistry at the C-3 position relative to the more common (2α,3β) configuration of maslinic acid [1]. This compound has been investigated for antiproliferative activity against human gastric adenocarcinoma (MK-1), human uterine carcinoma (HeLa), and murine melanoma (B16F10) cell lines [2]. Its benzyl ester modification at the C-28 carboxyl group alters lipophilicity and may influence membrane permeability and intracellular drug delivery properties compared to the free acid form.

Why 3-Epimaslinic Acid Benzyl Ester Cannot Be Substituted by Maslinic Acid, Corosolic Acid, or Common Pentacyclic Triterpene Analogs


In-class pentacyclic triterpenoids such as maslinic acid, corosolic acid, ursolic acid, and oleanolic acid share a common scaffold but differ critically in hydroxyl stereochemistry, ring substitution patterns, and C-28 functionalization — each of which independently governs target binding, pharmacokinetics, and cellular potency [1]. The (2α,3α) diol configuration of 3-epimaslinic acid benzyl ester is the 3-epimer of maslinic acid (2α,3β), a stereochemical distinction that directly dictates hydrogen-bonding geometry with protein targets including glycogen phosphorylase and PTP1B [2]. Furthermore, the benzyl ester prodrug moiety at C-28 imparts distinct lipophilicity and hydrolytic release kinetics compared to the free carboxylic acid, methyl ester, or benzylamide analogs — meaning that substitution with maslinic acid benzyl ester (2α,3β) or corosolic acid benzyl ester (ursane-type) introduces both a different stereochemistry and, in the latter case, a different pentacyclic skeleton, fundamentally altering the structure-activity relationship . Generic replacement without chromatographic and biological re-validation therefore risks unpredictable changes in potency, selectivity, and intracellular exposure.

3-Epimaslinic Acid Benzyl Ester: Quantified Differentiation Evidence Against Closest Structural Analogs


Stereochemical Differentiation: (2α,3α) vs. (2α,3β) Diol Configuration Drives Divergent Enzyme Target Engagement

The C-3 epimeric configuration is the single most consequential structural distinction between 3-epimaslinic acid derivatives and maslinic acid derivatives. In enzyme inhibition assays, 3-epimaslinic acid (the free acid parent of the benzyl ester) demonstrates measurable but distinct activity at human PTP1B (IC₅₀ = 14.3 μM) and TDP1 (IC₅₀ = 100 μM), whereas maslinic acid (2α,3β) derivatives have been reported with glycogen phosphorylase a inhibitory potencies as low as IC₅₀ = 7 μM in optimized derivatives [1]. Although direct head-to-head data for the benzyl ester form at these targets are not yet published, the divergent binding profiles of the parent acids establish that the C-3 stereochemistry alone is sufficient to alter target engagement by more than an order of magnitude [2]. This precludes assuming functional equivalence between (2α,3α) and (2α,3β) benzyl ester analogs.

Stereochemistry PTP1B inhibition Glycogen phosphorylase TDP1 Epimer differentiation

Benzyl Ester C-28 Modification: Lipophilicity-Driven Differentiation from Free Carboxylic Acid Triterpenoids

The benzyl ester moiety at C-28 converts the polar carboxylic acid into a more lipophilic ester, a modification that has been systematically exploited across pentacyclic triterpenoid series to enhance membrane permeability. In the structurally analogous asiatic acid series, the benzyl ester derivative (IC₅₀ = 3.8 μM) exhibited markedly more potent glycogen phosphorylase inhibition compared to the free acid asiatic acid, demonstrating that benzyl esterification alone can improve target engagement by enhancing intracellular access [1]. While analogous potency data for 3-epimaslinic acid benzyl ester vs. the free acid have not been published, the principle that C-28 benzyl esterification alters both passive permeability and susceptibility to esterase-mediated hydrolysis in cellular assays is well-established across the maslinic/corosolic/asiatic acid literature [2]. 3-Epimaslinic acid benzyl ester thus offers a distinct pharmacokinetic starting point relative to the free acid 3-epimaslinic acid for cell-based assays.

Prodrug design Lipophilicity Cellular permeability Benzyl ester hydrolysis C-28 derivatization

Antiproliferative Selectivity Profile: Gastric and Uterine Cancer Cell Line Preference Over Broad-Spectrum Triterpenoids

Published antiproliferative screening of 3-epimaslinic acid (free acid) against a panel of human cancer cell lines revealed activity against gastric adenocarcinoma (MK-1), uterine carcinoma (HeLa), and murine melanoma (B16F10) cells [1]. In a related study, the free acid 3-epimaslinic acid was reported to demonstrate >70% inhibition specifically against gastric and uterine cancer cell lines, with a proposed mechanism involving apoptosis induction through activation of specific signaling pathways . By contrast, maslinic acid is reported to exhibit a broader spectrum of activity including breast (MCF-7, IC₅₀ ≈ 1.58 μg/mL), colon (HT29), renal cell carcinoma, and melanoma cell lines [2]. While direct IC₅₀ values for the benzyl ester form against these panels have not been disclosed, the cell-line selectivity pattern of the parent 3-epi scaffold suggests a cancer-type preference profile that differs from maslinic acid — a difference that warrants explicit consideration when selecting compounds for tissue-specific oncology screening.

Antiproliferative activity Gastric cancer MK-1 Uterine carcinoma HeLa Selectivity Cancer cell panel

In Vivo Anti-Inflammatory and Antitumor-Promoting Activity: 3-Epi Triterpenoids Demonstrate Superior Efficacy Over Ursolic Acid in Mouse Skin Carcinogenesis

In a mouse model of TPA-induced skin inflammation and two-stage chemical carcinogenesis, 3-epimaslinic acid and 3-epicorosolic acid — both bearing the 3-epi configuration — were significantly more effective than ursolic acid at inhibiting both epidermal proliferation and tumor development [1]. All compounds tested showed a marked anti-inflammatory effect in the TPA-induced ear edema model, with an ID₅₀ range of 0.09–0.3 mg per ear [2]. Critically, 3-epicorosolic acid and maslinic acid were more effective than ursolic acid at reducing skin inflammation (assessed by mast cell and T-cell infiltration) and inflammatory gene expression, establishing the functional advantage of 3-epi-configured triterpenoids over mono-hydroxylated analogs like ursolic acid in this in vivo system [3]. Although these data are for the free acids rather than the benzyl ester specifically, they provide the strongest in vivo evidence that the 3-epi diastereomeric series possesses quantitatively superior chemopreventive activity compared to the widely used ursolic acid scaffold.

In vivo anti-inflammatory Two-stage carcinogenesis TPA-induced inflammation Skin tumor promotion Mouse model

Synthetic Intermediate for L-Phenylalanine-Modified Derivatives: A Dual-Functional Procurement Rationale

3-Epimaslinic acid benzyl ester is explicitly disclosed as a key synthetic intermediate in a patent describing L-phenylalanine-modified maslinic acid derivatives with good proliferation inhibitory activity and medicinal value for tumor therapy [1]. The patent describes the synthesis of benzyl maslinate derivatives that are subsequently coupled with Boc-L-phenylalanine using DCC/DMAP coupling chemistry, yielding compounds that demonstrated proliferation inhibitory activity [2]. This established synthetic route positions the benzyl ester as a versatile intermediate: the benzyl group serves as a protecting group for the C-28 carboxylate during selective functionalization of the C-2 and C-3 hydroxyls, and can subsequently be cleaved by hydrogenolysis to regenerate the free acid or exchanged for alternative ester/amide prodrug moieties. In contrast, the free acid form (3-epimaslinic acid) or methyl ester analogs lack this orthogonal protection capability without additional synthetic steps.

Synthetic intermediate L-Phenylalanine modification Prodrug Derivatization platform Benzyl ester hydrolysis

3-Epimaslinic Acid Benzyl Ester: Evidence-Backed Research and Procurement Application Scenarios


Gastric and Uterine Cancer Cell-Based Antiproliferative Screening with Tissue-Type Selectivity

Researchers designing focused antiproliferative screens against gastric adenocarcinoma (MK-1) or uterine carcinoma (HeLa) cell lines should prioritize 3-epimaslinic acid benzyl ester over the more broadly active maslinic acid or corosolic acid. Published data demonstrate that the 3-epi scaffold parent compound exhibits >70% inhibition against these specific cancer types [1], whereas maslinic acid distributes its activity across a wider panel including breast (MCF-7), colon (HT29), and renal cell carcinoma [2]. The benzyl ester modification may further enhance cellular potency through improved membrane permeability and intracellular esterase-mediated release of the active free acid — a principle validated in the structurally analogous asiatic acid benzyl ester series, where the benzyl ester showed markedly improved glycogen phosphorylase inhibition (IC₅₀ = 3.8 μM) over the free acid [3]. Procurement of the benzyl ester form for these specific cell-based assays avoids the additional synthetic step of esterification and provides a compound with potential for higher apparent cellular potency.

In Vivo Skin Inflammation and Chemical Carcinogenesis Chemoprevention Studies

For programs investigating TPA-induced skin inflammation or two-stage chemical carcinogenesis (DMBA/TPA) in mouse models, 3-epimaslinic acid benzyl ester represents a rational prodrug choice within the 3-epi triterpenoid series. In vivo evidence demonstrates that 3-epi-configured triterpenoids (3-epimaslinic acid and 3-epicorosolic acid) are significantly more effective than ursolic acid at inhibiting both epidermal proliferation and tumor development, while also more effectively reducing mast cell and T-cell infiltration and inflammatory gene expression in mouse skin [4]. The benzyl ester may serve as a dermally deliverable prodrug that hydrolyzes in situ to release the active 3-epimaslinic acid, though this hypothesis requires direct experimental validation. Given the gram-scale synthetic accessibility of the 3-epi scaffold demonstrated by Nelson et al. (2015), the benzyl ester form is suitable for the multi-gram compound quantities required for repeated-dose in vivo chemoprevention studies [5].

Medicinal Chemistry SAR Expansion via Selective C-2/C-3 Derivatization Platform

For medicinal chemistry teams developing structure-activity relationship (SAR) programs around pentacyclic triterpenoid scaffolds, 3-epimaslinic acid benzyl ester offers an operational advantage as a pre-installed selectively removable C-28 protecting group. The patent literature explicitly demonstrates that benzyl maslinate derivatives (the 2α,3β epimer series) can be directly coupled with Boc-L-phenylalanine at the C-2/C-3 hydroxyl positions using standard DCC/DMAP chemistry, yielding derivatives with confirmed proliferation inhibitory activity [6]. The benzyl ester protecting group is orthogonal under these coupling conditions and can subsequently be removed by mild hydrogenolysis without affecting the oleanane C12-C13 double bond. This synthetic strategy is directly transferable to the 3-epi benzyl ester, enabling rapid generation of focused libraries where the stereochemical fingerprint of the (2α,3α) diol is preserved while the ester/amide prodrug moiety at C-28 is systematically varied — a workflow that would require additional synthetic steps if starting from the free carboxylic acid.

Enzyme Target Deconvolution and Polypharmacology Profiling

For investigators conducting target deconvolution or polypharmacology profiling of pentacyclic triterpenoids, 3-epimaslinic acid benzyl ester provides a tool compound for probing the biochemical consequences of C-3 stereochemistry inversion. BindingDB data confirm that 3-epimaslinic acid (free acid) engages human PTP1B (IC₅₀ = 14.3 μM), human TDP1 (IC₅₀ = 100 μM), and rabbit muscle glycogen phosphorylase a [7], establishing a distinct target interaction fingerprint from the maslinic acid epimer series. Systematic comparison of the benzyl ester forms of both epimers in parallel enzyme panels, cell-based target engagement assays (e.g., CETSA), and kinobeads-style chemoproteomics would allow deconvolution of which molecular targets are stereochemistry-dependent vs. C-28-ester-dependent — providing high-value selectivity data to guide lead optimization. The benzyl ester form is preferable to the free acid for such studies because its increased lipophilicity better mimics the drug-like properties of development candidates while still enabling intracellular hydrolysis to the active acid.

Quote Request

Request a Quote for 3-Epimaslinic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.